tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine typically involves the reaction of 3-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester with hydroxylamine. The reaction is carried out in an ethanol solution under reflux conditions for approximately 2 hours . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of free amines after Boc group removal.
Scientific Research Applications
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and proteins. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-(N-hydroxycarbamimidoyl)-piperidine
- tert-Butyl 4-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate
- tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate
Uniqueness
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
InChI Key |
ICMRUAQEVGWING-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N |
Origin of Product |
United States |
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